Cas no 848392-21-2 (3-cyclopropylazetidin-3-ol)

3-Cyclopropylazetidin-3-ol is a versatile heterocyclic compound featuring a cyclopropyl-substituted azetidine ring with a hydroxyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The strained azetidine ring enhances reactivity, while the cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. The hydroxyl functionality offers a handle for further derivatization, enabling the development of novel analogs. Its balanced lipophilicity and polarity make it suitable for drug discovery applications, particularly in the design of CNS-active compounds or enzyme inhibitors. The compound's synthetic utility lies in its ability to serve as a scaffold for structurally diverse derivatives.
3-cyclopropylazetidin-3-ol structure
3-cyclopropylazetidin-3-ol structure
Product Name:3-cyclopropylazetidin-3-ol
CAS No:848392-21-2
MF:C6H11NO
MW:113.157641649246
MDL:MFCD14584711
CID:2132472
PubChem ID:46735151
Update Time:2025-06-30

3-cyclopropylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinol, 3-cyclopropyl-
    • 3-cyclopropylazetidin-3-ol
    • 3-Cyclopropyl-3-azetidinol
    • MDL: MFCD14584711
    • Inchi: 1S/C6H11NO/c8-6(3-7-4-6)5-1-2-5/h5,7-8H,1-4H2
    • InChI Key: VOABPFRENHXUQX-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Topological Polar Surface Area: 32.299

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3-cyclopropylazetidin-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:848392-21-2)3-cyclopropylazetidin-3-ol
Order Number:A1091597
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):200.0
Email:sales@amadischem.com

Additional information on 3-cyclopropylazetidin-3-ol

Introduction to 3-cyclopropylazetidin-3-ol (CAS No. 848392-21-2)

3-cyclopropylazetidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 848392-21-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic alcohol belongs to the azetidine class, characterized by a four-membered ring containing three carbon atoms and one nitrogen atom. The presence of a cyclopropyl substituent at the 3-position introduces unique steric and electronic properties, making it a compound of considerable interest in drug discovery and development.

The structural motif of 3-cyclopropylazetidin-3-ol is particularly noteworthy due to its potential biological activity. Azetidine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. The cyclopropyl group, a small yet potent structural feature, can influence the compound's solubility, metabolic stability, and interaction with biological targets. This makes 3-cyclopropylazetidin-3-ol a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been growing interest in azetidine derivatives as scaffolds for drug design. The four-membered ring structure of azetidine mimics natural bioactive molecules, such as amino acids, which are fundamental to many biological processes. The incorporation of functional groups like hydroxyl moieties enhances the compound's reactivity and potential for further derivatization. This flexibility allows chemists to explore diverse chemical spaces, leading to the identification of novel bioactive entities.

One of the most compelling aspects of 3-cyclopropylazetidin-3-ol is its potential application in the synthesis of peptidomimetics. Peptides are essential signaling molecules in biological systems, but their use as therapeutics is often limited by issues such as poor oral bioavailability and susceptibility to enzymatic degradation. By designing peptidomimetics based on azetidine rings, researchers can create molecules that mimic peptide functions while overcoming these limitations. The cyclopropyl group in 3-cyclopropylazetidin-3-ol can serve as a key structural element in such mimetic designs, contributing to improved binding affinity and selectivity.

The synthesis of 3-cyclopropylazetidin-3-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the cycloaddition of aziridines with cyclopropanes, followed by functional group modifications to introduce the hydroxyl group at the 3-position. These reactions are typically conducted under controlled conditions to ensure high yield and purity. Advances in catalytic systems have further refined these synthetic routes, making them more efficient and environmentally friendly.

The pharmacological evaluation of 3-cyclopropylazetidin-3-ol has revealed several intriguing properties. Preclinical studies suggest that this compound exhibits moderate affinity for certain enzyme targets, making it a potential lead for further optimization. For instance, its interaction with serine proteases has been explored due to the structural similarity between azetidine derivatives and natural amino acids. Such interactions could be harnessed for therapeutic purposes, such as inhibiting inflammatory pathways or disrupting bacterial virulence factors.

Moreover, the metabolic stability of 3-cyclopropylazetidin-3-ol is a critical factor in its potential clinical applicability. Metabolic studies indicate that this compound undergoes predictable biotransformations in vivo, primarily involving oxidation and conjugation pathways. Understanding these metabolic routes is essential for predicting drug efficacy and safety profiles. Computational modeling techniques have been employed to simulate these metabolic processes, providing valuable insights into how 3-cyclopropylazetidin-3-ol behaves within biological systems.

The role of computational chemistry in studying 3-cyclopropylazetidin-3-ol cannot be overstated. Molecular docking simulations have been used to predict how this compound interacts with biological targets at the atomic level. These simulations help researchers identify key binding residues and optimize lead structures for improved potency and selectivity. Additionally, quantum mechanical calculations have provided detailed insights into the electronic structure of 3-cyclopropylazetidin-3-ol, aiding in the rational design of derivatives with enhanced pharmacological properties.

In conclusion, 3-cyclopropylazetidin-3-ol (CAS No. 848392-21-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug design, particularly in the development of peptidomimetics and enzyme inhibitors. Advances in synthetic methodologies and computational chemistry continue to enhance our understanding of this molecule's properties and applications. As research progresses, 3-cyclopropylazetidin-3-ol is poised to contribute valuable insights into the discovery and development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:848392-21-2)3-cyclopropylazetidin-3-ol
A1091597
Purity:99%
Quantity:1.0g
Price ($):200.0
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